![molecular formula C14H13FN2O2 B6368572 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-hydroxypyridine, 95% CAS No. 1261909-39-0](/img/structure/B6368572.png)
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-hydroxypyridine, 95%
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Overview
Description
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-hydroxypyridine, 95% (abbreviated 5-ECF-3H) is a synthetic compound that has been studied in recent years for its potential applications in scientific research. It is a colorless, odorless, crystalline solid compound with a melting point of 131-133 °C. 5-ECF-3H has been used in a variety of research applications, including as a substrate for metabolic studies, as a fluorescent probe for imaging, and as a building block for drug discovery.
Mechanism of Action
The mechanism of action of 5-ECF-3H is not yet fully understood. However, it is believed to act as an inhibitor of certain metabolic pathways, as well as a probe for imaging. It is thought to inhibit the activity of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. Additionally, it is believed to act as a fluorescent probe for imaging, allowing researchers to visualize the location and distribution of various molecules and cells in living systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-ECF-3H are not yet fully understood. However, it is believed to act as an inhibitor of certain metabolic pathways, as well as a probe for imaging. It is thought to inhibit the activity of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. Additionally, it is believed to act as a fluorescent probe for imaging, allowing researchers to visualize the location and distribution of various molecules and cells in living systems.
Advantages and Limitations for Lab Experiments
5-ECF-3H has several advantages and limitations for lab experiments. On the one hand, it has been used as a substrate for metabolic studies, as a fluorescent probe for imaging, and as a building block for drug discovery. This makes it a useful tool for a variety of research applications. Additionally, it is a relatively stable compound, making it easy to store and handle in the laboratory. On the other hand, the mechanism of action of 5-ECF-3H is not yet fully understood, and its effects on biochemical and physiological processes are still being studied. Additionally, it is a relatively expensive compound, making it difficult to use in large-scale experiments.
Future Directions
The potential future directions for 5-ECF-3H include further research into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research could be conducted into the synthesis of 5-ECF-3H and the development of new synthesis methods. Finally, further research could be conducted into the development of new fluorescent probes based on 5-ECF-3H for imaging and drug discovery.
Synthesis Methods
5-ECF-3H can be synthesized via a three-step process involving the reaction of 4-ethylcarbamoylbenzaldehyde with 3-fluorophenol, followed by oxidation with hydrogen peroxide and then hydrolysis with hydrochloric acid. The final product is a colorless crystalline solid with a melting point of 131-133 °C.
Scientific Research Applications
5-ECF-3H has been used in a variety of scientific research applications, including as a substrate for metabolic studies, as a fluorescent probe for imaging, and as a building block for drug discovery. It has been used as a substrate for metabolic studies to investigate the role of various enzymes and pathways in the metabolism of drugs and other compounds. It has also been used as a fluorescent probe for imaging, allowing researchers to visualize the location and distribution of various molecules and cells in living systems. Finally, 5-ECF-3H has been used as a building block for drug discovery, as it can be used to synthesize a variety of small molecule compounds that have potential therapeutic applications.
properties
IUPAC Name |
N-ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-2-17-14(19)12-4-3-9(6-13(12)15)10-5-11(18)8-16-7-10/h3-8,18H,2H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKDXHGOSVCSFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CN=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683169 |
Source
|
Record name | N-Ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide | |
CAS RN |
1261909-39-0 |
Source
|
Record name | N-Ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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